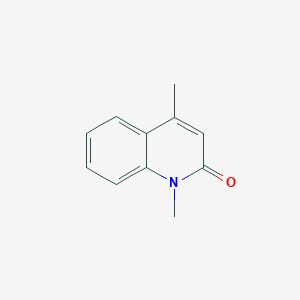

1,4-Dimethylquinolin-2(1h)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO/c1-8-7-11(13)12(2)10-6-4-3-5-9(8)10/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEONKCOBRZOYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N(C2=CC=CC=C12)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00180492 | |

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>26 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819505 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2584-47-6 | |

| Record name | 1,4-Dimethyl-2-quinolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002584476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2584-47-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2(1H)-Quinolinone, 1,4-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00180492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-DIMETHYL-2-QUINOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6WT6AG3ZQJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Mechanism of Action of 1,4-Dimethylquinolin-2(1H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the basis of a multitude of biologically active compounds with therapeutic potential across oncology, inflammation, and infectious diseases. While the biological activities of many substituted quinolinones have been extensively studied, the specific mechanism of action for 1,4-Dimethylquinolin-2(1H)-one remains unelucidated in publicly available literature. This technical guide synthesizes the current understanding of the broader quinolin-2(1H)-one class to propose a putative mechanism of action for this compound, focusing on its potential as a kinase inhibitor within critical cell signaling pathways. We further provide a comprehensive, field-proven experimental framework for the systematic investigation and validation of this hypothesized mechanism, designed to meet the rigorous standards of contemporary drug discovery and development.

Introduction: The Quinolin-2(1H)-one Core - A Scaffold of Diverse Bioactivity

The quinolin-2(1H)-one moiety is a recurring motif in a vast array of pharmacologically active agents.[1][2] Its rigid, bicyclic structure provides a versatile platform for chemical modification, allowing for the fine-tuning of its interaction with various biological targets. The biological activities attributed to this class of compounds are remarkably diverse, ranging from antitumor and anti-inflammatory to antiplatelet and antidepressant effects.[1] A significant body of research points towards the ability of quinolinone derivatives to function as potent inhibitors of various protein kinases, which are critical regulators of cellular processes.[3][4][5]

The specific biological activity of a quinolinone derivative is exquisitely dependent on the nature and position of its substituents. For instance, various analogs have been identified as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2), key players in many cancers.[4] Others have been shown to target the PI3K/Akt/mTOR pathway, a central node in cell growth and survival signaling.[5][6] The substitution at the N-1 and C-4 positions, as seen in this compound, is known to be a critical determinant of target specificity and potency.

Hypothesized Mechanism of Action: this compound as a Putative Kinase Inhibitor

In the absence of direct experimental evidence for this compound, we can infer a plausible mechanism of action by examining structurally related compounds. The presence of the N-methyl group suggests metabolic stability, while the methyl group at the C-4 position can influence the compound's interaction with the ATP-binding pocket of protein kinases.

One of the most compelling hypotheses is that This compound acts as an inhibitor of one or more protein kinases within the PI3K/Akt/mTOR signaling cascade. This pathway is frequently dysregulated in cancer and other diseases. The rationale for this hypothesis is supported by the discovery of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt, highlighting the potential of the C-4 substituted quinolinone scaffold to modulate this critical kinase.[6] While the 4-methyl group of our target compound is distinct from the 4-phenyl group, it could still facilitate binding to the kinase domain, potentially through hydrophobic interactions.

An alternative, yet equally plausible, hypothesis is the inhibition of receptor tyrosine kinases such as EGFR or related family members. Numerous quinolin-2(1H)-one derivatives have demonstrated potent dual inhibition of EGFR and HER-2.[4] The overall shape and electronic properties conferred by the 1,4-dimethyl substitution pattern could favor binding to the ATP-pocket of these receptors.

The following sections will detail a comprehensive experimental strategy to systematically test these hypotheses and elucidate the precise molecular mechanism of this compound.

A Rigorous Experimental Framework for Mechanistic Elucidation

To validate the hypothesized mechanism of action, a multi-pronged approach is essential. The following experimental workflow is designed to be a self-validating system, with each stage providing crucial data to inform the next.

Initial Target Class Identification: Broad Kinase Panel Screening

The logical first step is to determine if this compound exhibits kinase inhibitory activity. A broad-panel kinase screen against a diverse set of human kinases (e.g., a panel of over 400 kinases) will provide an unbiased initial assessment of its target profile.

Experimental Protocol: Kinome-Wide Inhibitor Binding Assay

-

Compound Preparation: Dissolve this compound in DMSO to a stock concentration of 10 mM.

-

Assay Execution: Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp.) for a competitive binding assay (e.g., KINOMEscan™) at a concentration of 1 µM.

-

Data Analysis: Analyze the percentage of inhibition for each kinase. Hits are typically defined as kinases showing >70% inhibition.

-

Causality Check: The inclusion of a large, diverse kinase panel serves as an internal control. Specific inhibition of a few related kinases, as opposed to broad, non-specific inhibition, provides confidence in the data's validity.

Target Validation and Potency Determination: In Vitro Kinase Assays

Once putative kinase targets are identified, the next step is to validate these interactions and determine the potency of inhibition using in vitro enzymatic assays.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., for Akt1)

-

Reagents: Recombinant human Akt1, ATP, and a suitable substrate peptide (e.g., Crosstide).

-

Assay Setup: In a 96-well plate, combine recombinant Akt1 with varying concentrations of this compound (e.g., 10-point, 3-fold serial dilution from 100 µM).

-

Reaction Initiation: Initiate the kinase reaction by adding ATP and the substrate peptide. Incubate at 30°C for 60 minutes.

-

Detection: Quantify substrate phosphorylation using a suitable method, such as a luminescence-based assay (e.g., ADP-Glo™) or a fluorescence-based assay.

-

IC50 Determination: Plot the percentage of kinase activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Self-Validation: The sigmoidal dose-response curve is a self-validating feature. A well-defined curve with a clear upper and lower plateau indicates a specific inhibitory effect.

Cellular Target Engagement and Pathway Analysis

Demonstrating that this compound can engage its target in a cellular context and modulate downstream signaling is a critical step.

Experimental Protocol: Western Blot Analysis of Downstream Signaling

-

Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, which has a constitutively active PI3K/Akt pathway) to 70-80% confluency.

-

Compound Treatment: Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2 hours).

-

Lysate Preparation: Lyse the cells and quantify the total protein concentration.

-

Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against the phosphorylated and total forms of the target kinase (e.g., p-Akt Ser473, total Akt) and key downstream effectors (e.g., p-PRAS40, p-S6K).

-

Detection and Analysis: Use chemiluminescence or fluorescence to detect the protein bands and quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels.

-

Trustworthiness: A dose-dependent decrease in the phosphorylation of the direct substrate and downstream effectors, without a change in the total protein levels, provides strong evidence of on-target pathway inhibition.

Cellular Phenotypic Assays

The final stage of this initial mechanistic investigation is to assess the phenotypic consequences of target engagement in a cellular context.

Experimental Protocol: Cell Proliferation Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density.

-

Compound Treatment: After 24 hours, treat the cells with a serial dilution of this compound.

-

Incubation: Incubate the cells for 72 hours.

-

Viability Assessment: Measure cell viability using a colorimetric (e.g., MTT) or luminescence-based (e.g., CellTiter-Glo®) assay.

-

GI50 Determination: Calculate the concentration of the compound that causes 50% growth inhibition (GI50).

-

Self-Validation: A clear dose-dependent inhibition of cell proliferation, consistent with the timing and concentration required for target inhibition, validates the biological consequence of the compound's mechanism of action.

Visualizing the Hypothesized Mechanism and Experimental Workflow

Hypothesized Signaling Pathway

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway by this compound.

Experimental Workflow Diagram

Caption: A systematic workflow for the mechanistic elucidation of this compound.

Quantitative Data Summary of Related Compounds

While no direct data exists for this compound, the following table summarizes the inhibitory concentrations of structurally related quinolinone derivatives against various kinases, providing a benchmark for future studies.

| Compound | Target(s) | IC50/EC50 | Cell Line | Reference |

| 4-phenylquinolin-2(1H)-one | Akt (allosteric) | IC50 = 6 µM | - | [6] |

| Quinolin-2(1H)-one derivative 5a | EGFR/HER-2 | IC50 = 87 nM (EGFR), 33 nM (HER-2) | MCF-7 | [4] |

| Quinoline 1 | mTORC1 | IC50 = 5 µM | - | [3] |

| Dibenzo[b,d]thiophen-4-yl)-2-morpholino-4H-chromen-4-one (NU7441) | DNA-PK | IC50 = 30 nM | - | [7] |

Conclusion

The quinolin-2(1H)-one scaffold represents a fertile ground for the discovery of novel therapeutic agents. Although the specific mechanism of action of this compound is yet to be determined, the existing body of literature on related compounds strongly suggests its potential as a kinase inhibitor. The comprehensive experimental framework detailed in this guide provides a robust and scientifically rigorous path to unraveling its molecular mechanism. The elucidation of its precise biological target(s) and pathway effects will be instrumental in guiding its future development as a potential therapeutic candidate.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. tandfonline.com [tandfonline.com]

- 3. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 5. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. DNA-dependent protein kinase (DNA-PK) inhibitors. Synthesis and biological activity of quinolin-4-one and pyridopyrimidin-4-one surrogates for the chromen-4-one chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Novel 1,4-Dimethylquinolin-2(1H)-one Derivatives for Drug Discovery

Introduction

The Quinolin-2(1H)-one Scaffold in Medicinal Chemistry

The quinolin-2(1H)-one, also known as carbostyril, represents a privileged heterocyclic scaffold in the landscape of medicinal chemistry.[1][2] Its rigid bicyclic structure, composed of a fused benzene and pyridinone ring, provides a unique three-dimensional arrangement for the presentation of functional groups, enabling precise interactions with a variety of biological targets. This structural motif is found in a wide array of natural products and has been extensively utilized in the development of synthetic compounds with diverse pharmacological activities.[2][3] Notably, quinolin-2(1H)-one derivatives have demonstrated efficacy as antibacterial, antifungal, anti-inflammatory, and anticancer agents.[1][2][4][5]

Significance of the 1,4-Dimethyl Substitution Pattern

The decoration of the quinolin-2(1H)-one core with specific substituents can profoundly influence its physicochemical properties and biological activity. The 1,4-dimethyl substitution pattern is of particular interest to medicinal chemists. The methylation at the N-1 position blocks the potential for hydrogen bond donation, which can enhance membrane permeability and oral bioavailability. Furthermore, the methyl group at the C-4 position introduces a strategic steric and electronic feature that can modulate target binding and metabolic stability. This specific substitution pattern has been explored for its potential in developing novel therapeutic agents.[6]

Objectives of this Guide

This technical guide provides a comprehensive overview of the synthesis of 1,4-dimethylquinolin-2(1H)-one and its novel derivatives. As a Senior Application Scientist, the aim is to deliver not just a series of protocols, but a deeper understanding of the underlying chemical principles and strategic considerations that inform the synthetic design. This document will cover:

-

A comparative analysis of classical and modern synthetic strategies for accessing the quinolinone core.

-

A detailed, step-by-step protocol for a reliable and scalable synthesis of this compound.

-

Methodologies for the strategic derivatization of the core structure to explore structure-activity relationships (SAR).

-

Guidance on the characterization and data interpretation of the synthesized compounds.

This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of the this compound scaffold in their discovery programs.

Retrosynthetic Analysis and Strategic Approaches

Key Disconnections of the Quinolinone Core

A retrosynthetic analysis of the this compound core reveals several potential bond disconnections that form the basis of various synthetic strategies. The most common approaches involve the formation of the pyridinone ring onto a pre-existing aniline derivative.

Common Synthetic Strategies: A Comparative Overview

Several named reactions have been established for the synthesis of quinoline and quinolinone derivatives.[7][8] The choice of a particular strategy often depends on the desired substitution pattern, availability of starting materials, and scalability.

-

Conrad-Limpach-Knorr Synthesis: This classical method involves the condensation of anilines with β-ketoesters.[9] The reaction conditions, particularly temperature, can be modulated to favor the formation of either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr).[9][10][11] This approach is highly versatile and allows for a wide range of substituents on both the aniline and the β-ketoester components.

-

Friedländer Annulation: The Friedländer synthesis is another powerful method for constructing the quinoline ring system. It involves the reaction of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[8][12][13] This reaction is typically catalyzed by acid or base and offers a direct route to functionalized quinolines.[13][14]

-

Palladium-Catalyzed Cyclization Reactions: Modern synthetic chemistry has introduced palladium-catalyzed methods for the construction of the quinolinone core. These reactions often involve the intramolecular cyclization of appropriately substituted anilides or the cross-coupling of anilines with α,β-unsaturated esters.[15] While these methods can offer high efficiency and functional group tolerance, they may require more specialized starting materials and catalysts.

Selected Strategy for this Guide: Modified Knorr Synthesis

For the synthesis of this compound, a modified Knorr synthesis is a highly effective and reliable approach. This strategy was chosen for its straightforward execution, use of readily available starting materials, and amenability to scale-up. The key steps involve the formation of a β-ketoanilide followed by an acid-catalyzed intramolecular cyclization.

Mechanistic Deep Dive: The Modified Knorr Synthesis

The synthesis of this compound via the modified Knorr synthesis is a two-step process. Understanding the mechanism of each step is crucial for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Formation of the β-Ketoanilide

The first step involves the reaction of N-methylaniline with ethyl acetoacetate. This reaction proceeds via a nucleophilic acyl substitution at the ester carbonyl of ethyl acetoacetate by the nitrogen of N-methylaniline. The reaction is typically driven to completion by the removal of the ethanol byproduct.

Step 2: Intramolecular Cyclization

The second and final step is the acid-catalyzed intramolecular cyclization of the resulting β-ketoanilide. A strong acid, such as sulfuric acid, is used to promote the reaction. The mechanism involves the protonation of the ketone carbonyl, which activates the molecule for an intramolecular electrophilic aromatic substitution reaction. The aniline ring acts as the nucleophile, attacking the activated carbonyl carbon to form a six-membered ring intermediate. Subsequent dehydration leads to the formation of the aromatic pyridinone ring, yielding the final this compound product.[16]

Rationale for Experimental Choices

The choice of sulfuric acid as the cyclizing agent is based on its ability to act as both a strong acid and a dehydrating agent, facilitating both the cyclization and the subsequent aromatization steps. The reaction temperature is also a critical parameter that needs to be carefully controlled to ensure efficient cyclization while minimizing potential side reactions.

Detailed Experimental Protocol

Materials and Instrumentation

-

Materials: N-methylaniline, ethyl acetoacetate, concentrated sulfuric acid, ethanol, sodium bicarbonate, anhydrous magnesium sulfate, and all solvents should be of reagent grade and used without further purification.

-

Instrumentation: Standard laboratory glassware, heating mantles with magnetic stirrers, rotary evaporator, and analytical instrumentation for characterization (e.g., NMR, IR, and mass spectrometry).

Step-by-Step Synthesis of this compound

Step 1: Synthesis of N-methyl-N-(3-oxobutanoyl)aniline

-

In a round-bottom flask equipped with a reflux condenser, combine N-methylaniline (1.0 eq) and ethyl acetoacetate (1.1 eq).

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess ethyl acetoacetate and the ethanol byproduct under reduced pressure using a rotary evaporator. The crude N-methyl-N-(3-oxobutanoyl)aniline is obtained as a viscous oil and can be used in the next step without further purification.

Step 2: Cyclization to this compound

-

To a clean, dry round-bottom flask, add the crude N-methyl-N-(3-oxobutanoyl)aniline from the previous step.

-

Carefully add concentrated sulfuric acid (5-10 volumes) to the flask while cooling in an ice bath to control the exothermic reaction.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour.

-

After the reaction is complete (monitored by TLC), carefully pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

-

The product will precipitate out of the solution as a solid. Collect the solid by vacuum filtration and wash with cold water.

-

Recrystallize the crude product from ethanol to afford pure this compound as a white to off-white solid.

Characterization Data and Expected Results

The synthesized this compound should be characterized by standard analytical techniques to confirm its identity and purity.[17]

| Analytical Technique | Expected Results |

| Appearance | White to off-white crystalline solid |

| Melting Point | 126-128 °C[17] |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.8-7.2 (m, 4H, Ar-H), 6.3 (s, 1H, C3-H), 3.7 (s, 3H, N-CH₃), 2.5 (s, 3H, C4-CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 163 (C=O), 145, 140, 130, 128, 122, 121, 115, 114 (Ar-C), 29 (N-CH₃), 18 (C4-CH₃) |

| Mass Spectrometry (ESI+) | m/z: 174.09 [M+H]⁺ |

Synthesis of Novel Derivatives: Post-Core-Structure Modification

The this compound core provides a versatile platform for further derivatization to explore SAR. Two common strategies for introducing diversity are halogenation and cross-coupling reactions.

Rationale for Derivatization

Introducing substituents at various positions of the quinolinone ring can significantly impact the molecule's biological activity. Halogenation can alter the electronic properties and lipophilicity of the compound, while cross-coupling reactions allow for the introduction of a wide range of aryl and heteroaryl groups, which can probe for additional binding interactions with the target protein.

Strategy 1: Halogenation at the C6 and C8 Positions

Electrophilic aromatic halogenation of the this compound core is a straightforward method to introduce halogen atoms, typically at the C6 and C8 positions of the benzene ring.[18][19]

Experimental Protocol: Electrophilic Bromination

-

Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or chloroform.

-

Add N-bromosuccinimide (NBS) (1.1 eq for mono-bromination, 2.2 eq for di-bromination) to the solution.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by column chromatography on silica gel to obtain the desired brominated derivative(s).

Strategy 2: Suzuki-Miyaura Cross-Coupling for Aryl/Heteroaryl Appendages

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds.[20][21] By first introducing a halogen (e.g., bromine) onto the quinolinone core, this position can then be used as a handle for coupling with various boronic acids to introduce a wide range of aryl and heteroaryl substituents.[15][22][23]

Experimental Protocol

-

To a reaction vessel, add the brominated this compound derivative (1.0 eq), the desired aryl or heteroaryl boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.

-

Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

-

Heat the reaction mixture to reflux for 8-16 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous magnesium sulfate.

-

Purify the product by column chromatography on silica gel to yield the desired coupled product.

Workflow Visualization

Caption: Synthetic workflow for this compound and its derivatives.

Structure-Activity Relationship (SAR) Insights and Future Directions

Interpreting Preliminary SAR Data

The synthesized derivatives should be evaluated in relevant biological assays to determine their activity. By comparing the activity of the parent this compound with its halogenated and cross-coupled derivatives, initial SAR trends can be established. Key questions to address include:

-

Does the position of the substituent on the benzene ring affect activity?

-

How do different halogens (e.g., Br vs. Cl) influence potency and other properties?

-

What types of aryl or heteroaryl groups at the coupled position enhance or diminish activity?

Future Synthetic Targets and Hypothesis-Driven Design

The initial SAR data will guide the design of the next generation of compounds. For example, if a particular substitution pattern is found to be beneficial, further analogs can be synthesized to optimize that interaction. Computational modeling and docking studies can also be employed to rationalize the observed SAR and to predict new, more potent derivatives.

Conclusion

This technical guide has provided a comprehensive framework for the synthesis of novel this compound derivatives. By combining a robust and scalable synthesis of the core structure with versatile methods for derivatization, researchers can efficiently generate a library of compounds for biological evaluation. The insights gained from SAR studies will be instrumental in advancing the development of new therapeutic agents based on this privileged scaffold.

References

- 1. Synthesis and Biological Activity Investigation of Some Quinoline-2-One Derivatives [article.sapub.org]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. mdpi.com [mdpi.com]

- 4. psjd.icm.edu.pl [psjd.icm.edu.pl]

- 5. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Buy this compound | 2584-47-6 [smolecule.com]

- 7. iipseries.org [iipseries.org]

- 8. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. Knorr quinoline synthesis - Wikipedia [en.wikipedia.org]

- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 12. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. tandfonline.com [tandfonline.com]

- 15. researchgate.net [researchgate.net]

- 16. synarchive.com [synarchive.com]

- 17. chemsynthesis.com [chemsynthesis.com]

- 18. researchgate.net [researchgate.net]

- 19. Electrophilic halogenation - Wikipedia [en.wikipedia.org]

- 20. New Tricyclic Aryl Quinazoline Derivatives by Suzuki-Miyaura Cross-Coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to Elucidating the Biological Targets of 1,4-Dimethylquinolin-2(1H)-one

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: The Enigmatic Potential of a Privileged Scaffold

The quinolin-2(1H)-one core is a well-established privileged scaffold in medicinal chemistry, giving rise to a multitude of compounds with diverse and potent biological activities, including antimicrobial, anti-inflammatory, and anticancer effects. Within this vast chemical space, 1,4-Dimethylquinolin-2(1H)-one presents as a compound of significant interest. However, its specific biological targets remain largely uncharacterized in publicly available literature. This guide, therefore, serves as a comprehensive roadmap for researchers, outlining a systematic and scientifically rigorous approach to identify and validate the molecular targets of this compound. By leveraging knowledge from structurally related compounds and employing state-of-the-art target deconvolution methodologies, we can illuminate the mechanism of action of this intriguing molecule and unlock its full therapeutic potential.

Hypothesis Generation: Inferring Potential Targets from Chemical Neighbors

In the absence of direct evidence, a logical starting point for target identification is to examine the known biological activities of structurally analogous compounds. The quinolin-2(1H)-one scaffold is a recurring motif in a number of kinase inhibitors. Notably, derivatives of this core have been reported to inhibit key signaling proteins implicated in cancer and other diseases.

1.1. The PI3K/Akt/mTOR Pathway: A Prime Suspect

Several lines of evidence point towards the PI3K/Akt/mTOR signaling cascade as a potential target network for quinolinone derivatives. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many cancers.

-

Akt Inhibition: A significant finding is the identification of 4-phenylquinolin-2(1H)-one, a close structural relative of our compound of interest, as a highly specific allosteric inhibitor of Akt. This compound was shown to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation. Given the structural similarity, it is plausible that this compound could exhibit a similar mode of action.

-

mTOR Inhibition: The mammalian target of rapamycin (mTOR) is another key kinase in this pathway. A potent and selective mTOR inhibitor, Torin1, was developed from a quinoline-based scaffold, demonstrating the tractability of this chemical class for targeting mTOR.

1.2. Receptor Tyrosine Kinases: EGFR and HER-2

The epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) are critical drivers of cell proliferation and are frequently overexpressed or mutated in various cancers. Novel quinolin-2(1H)-one derivatives have been designed and synthesized as dual inhibitors of EGFR and HER-2, displaying potent antiproliferative activity against cancer cell lines.

The following diagram illustrates the potential, hypothesized signaling pathways that may be modulated by this compound, based on the known activities of related compounds.

Caption: Hypothesized signaling pathways potentially targeted by this compound.

Experimental Workflow for Target Identification and Validation

A multi-pronged approach combining direct biochemical methods with cell-based assays is essential for robust target identification and validation. The following workflow provides a systematic guide for researchers.

Caption: A systematic experimental workflow for the identification and validation of biological targets.

2.1. Phase 1: Unbiased Target Identification

The initial phase aims to identify potential binding partners of this compound from a complex biological mixture without prior bias.

2.1.1. Affinity Chromatography Coupled with Mass Spectrometry

This classical and powerful technique involves immobilizing the small molecule of interest to a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Synthesis of Affinity Probe and Pull-Down Assay

-

Synthesis of an Amine-Functionalized Linker: To enable immobilization, a derivative of this compound bearing a linker with a terminal amine group needs to be synthesized. The position of the linker should be carefully chosen to minimize disruption of potential protein binding.

-

Immobilization to NHS-activated Sepharose Beads: The amine-functionalized compound is covalently coupled to N-hydroxysuccinimide (NHS)-activated Sepharose beads.

-

Cell Lysate Preparation: Culture a relevant cell line (e.g., a cancer cell line known to have activated PI3K/Akt signaling) and prepare a native cell lysate.

-

Affinity Pull-Down: Incubate the immobilized compound with the cell lysate. As a negative control, incubate the lysate with beads that have been blocked but not coupled to the compound.

-

Washing: Thoroughly wash the beads to remove non-specific binding proteins.

-

Elution: Elute the specifically bound proteins using a competitive binder (e.g., excess free this compound) or by denaturation with a strong buffer (e.g., SDS-PAGE loading buffer).

-

Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands, and identify them using mass spectrometry (e.g., LC-MS/MS).

2.1.2. Chemical Proteomics

Chemical proteomics platforms, such as the Kinobeads™ technology, offer a powerful approach to profile the interaction of a small molecule with a large panel of kinases. This method utilizes a mixture of broad-spectrum kinase inhibitors immobilized on beads to enrich a significant portion of the kinome from a cell lysate. The displacement of these kinases by the test compound is then quantified by mass spectrometry.

2.2. Phase 2: Biochemical Validation of Putative Targets

Once a list of putative targets is generated, it is crucial to validate these interactions using in vitro biochemical assays.

2.2.1. Recombinant Protein Kinase Assays

If the putative targets are kinases, their inhibition by this compound can be quantified using assays with recombinant enzymes.

Experimental Protocol: In Vitro Kinase Inhibition Assay

-

Reagents: Obtain recombinant human kinase (e.g., Akt1, mTOR, EGFR), a suitable substrate peptide, and ATP.

-

Assay Setup: In a 96- or 384-well plate, set up reactions containing the kinase, substrate, ATP, and varying concentrations of this compound.

-

Detection: Use a suitable method to detect kinase activity, such as measuring the incorporation of radiolabeled phosphate from [γ-³²P]ATP into the substrate or using a fluorescence-based assay that detects the phosphorylated product.

-

Data Analysis: Plot the percentage of kinase inhibition against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

Table 1: Example IC₅₀ Data for Structurally Related Quinolinone Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

| Compound 5a (a quinolin-2(1H)-one derivative) | EGFR | 87 | [1] |

| Compound 5a (a quinolin-2(1H)-one derivative) | HER-2 | 33 | [1] |

| Torin1 (a quinoline derivative) | mTOR | 2 | [2] |

| 4-phenylquinolin-2(1H)-one | Akt (kinase activity) | ~6000 | [3] |

Note: This table provides example data for related compounds to illustrate the expected range of potencies and is not data for this compound itself.

2.3. Phase 3: Cellular Target Engagement and Pathway Modulation

Confirming that the compound interacts with its target in a cellular context and modulates downstream signaling is the final and most critical step in target validation.

2.3.1. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in intact cells. It is based on the principle that the binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

Experimental Protocol: CETSA

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions at a range of temperatures.

-

Lysis and Centrifugation: Lyse the cells and separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blotting.

-

Data Analysis: A shift in the melting curve of the target protein to a higher temperature in the presence of the compound indicates direct binding.

2.3.2. Western Blotting for Pathway Analysis

If the validated target is a kinase in a signaling pathway, Western blotting can be used to assess the phosphorylation status of its downstream substrates.

Experimental Protocol: Western Blotting

-

Cell Treatment: Treat cells with this compound for various times and at different concentrations.

-

Protein Extraction and Quantification: Prepare whole-cell lysates and determine the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein and its downstream substrates (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

Conclusion and Future Directions

The journey to elucidate the biological targets of this compound is a challenging yet rewarding endeavor. The methodologies outlined in this guide provide a robust framework for researchers to systematically identify and validate its molecular targets. By building upon the knowledge of the broader quinolinone class and employing a multi-faceted experimental approach, the scientific community can unravel the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. Future studies should also consider investigating potential off-target effects and exploring the in vivo efficacy of this compound in relevant disease models once the primary targets have been firmly established.

References

- 1. Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Fungal Fortress: A Guide to Developing Substituted Quinolinones as Novel Antifungal Agents

An In-Depth Technical Guide

Abstract

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates the exploration of novel chemical scaffolds for drug development.[1] The quinoline core, a privileged structure in medicinal chemistry, has emerged as a promising foundation for the synthesis of potent antifungal agents.[2][3][4] This guide provides a comprehensive technical framework for researchers and drug development professionals engaged in the exploration of substituted quinolinones. We will dissect the critical path from compound synthesis and in vitro evaluation to preliminary mechanism of action studies and structure-activity relationship (SAR) analysis. This document is designed not as a rigid protocol, but as a strategic guide, emphasizing the scientific rationale behind experimental choices to empower researchers to design, execute, and interpret their studies with confidence and precision.

The Strategic Imperative for New Antifungals: The Quinolinone Opportunity

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals.[1] The existing antifungal arsenal is limited, and its efficacy is threatened by the emergence of resistant strains like Candida auris and azole-resistant Aspergillus fumigatus.[1] This clinical reality drives the urgent need for new therapeutic agents that operate via novel mechanisms.

The quinoline scaffold is a nitrogen-containing heterocycle that has been a cornerstone in the development of drugs for a wide range of diseases, including malaria and bacterial infections.[2][5][6] Its synthetic tractability and the ability of its derivatives to interact with diverse biological targets make it an ideal starting point for antifungal drug discovery.[2][7] Historical compounds like 8-hydroxyquinoline have long been known for their antifungal properties, laying a foundation for the development of modern, substituted quinolinones with improved potency and selectivity.[8][9]

Synthesis of the Armament: Preparing Substituted Quinolinones

The journey begins with the chemical synthesis of a library of candidate compounds. The versatility of the quinoline ring allows for substitutions at various positions (e.g., C-2, C-4, C-6, C-8), which profoundly influences biological activity.[2]

Common synthetic strategies include:

-

Multicomponent Reactions: Methods like the Bismuth(III) chloride-catalyzed imino Diels-Alder reaction can be employed to construct the quinoline core in a straightforward manner.[10]

-

Esterification and Amidation: Starting with a core quinolinone structure, functional groups like hydroxyls can be esterified with various substituted benzoic acids, or amino groups can be introduced to generate diverse analogs.[11][12]

-

Condensation Reactions: Classic methods involving the reaction of anilines with β-ketoesters in the presence of an acid catalyst remain a robust way to generate the 4-hydroxy-2-methylquinoline core, which can be further modified.[5]

The choice of synthetic route is a strategic one. It must be efficient, scalable, and allow for the introduction of chemical diversity to thoroughly probe the structure-activity landscape.

The Gauntlet: A Validated In Vitro Evaluation Pipeline

Once synthesized, each compound must pass through a rigorous, multi-stage evaluation pipeline to assess its potential. This process is designed to systematically filter candidates, prioritizing those with high potency and low toxicity.

Diagram 1: In Vitro Evaluation Workflow for Antifungal Quinolinones

Caption: A systematic workflow for the in vitro evaluation of novel quinolinone antifungals.

Primary Screening: Minimum Inhibitory Concentration (MIC)

The first critical test is to determine the lowest concentration of the compound that inhibits visible fungal growth. The broth microdilution method, standardized by organizations like the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[13][14] Its adoption ensures that results are reproducible and comparable across different laboratories.

Protocol 1: Broth Microdilution for MIC Determination (Adapted from CLSI M27)

-

Preparation of Compound Stock: Dissolve the synthesized quinolinone derivative in 100% Dimethyl Sulfoxide (DMSO) to a high concentration (e.g., 10 mg/mL). The use of DMSO is necessary for poorly soluble compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid solvent-induced toxicity to the fungus.

-

Plate Preparation: In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the compound in RPMI-1640 medium. This medium is chosen as it is a defined, buffered medium that better reflects in vivo conditions than rich broths.[14] The final volume in each well should be 100 µL.

-

Inoculum Preparation: Culture the fungal strain (e.g., Candida albicans) on Sabouraud Dextrose Agar. Prepare a cell suspension in sterile saline and adjust its turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL. Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the plate.

-

Inoculation: Add 100 µL of the final fungal inoculum to each well of the microtiter plate, bringing the total volume to 200 µL. Include a positive control (fungus without compound) and a negative control (medium only).

-

Incubation: Incubate the plate at 35°C for 24-48 hours. The duration depends on the growth rate of the specific fungal species being tested.

-

Reading the MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or with a spectrophotometer.

Secondary Screening: Fungicidal vs. Fungistatic Activity

An MIC value only tells us that growth is inhibited; it doesn't distinguish between killing the fungus (fungicidal) or merely pausing its growth (fungistatic). To determine this, a Minimum Fungicidal Concentration (MFC) assay is performed. A small aliquot (10-20 µL) is taken from the clear wells of the MIC plate and sub-cultured onto agar plates. The MFC is the lowest concentration that results in no growth on the subculture plate after incubation.

Host Cell Cytotoxicity: The Therapeutic Window

A potent antifungal is only useful if it is not toxic to the host.[15] Therefore, assessing cytotoxicity against mammalian cells is a critical step to determine the compound's selectivity and therapeutic window. The MTT assay is a common, colorimetric method for this purpose.[15]

Protocol 2: MTT Assay for Mammalian Cell Cytotoxicity

-

Cell Culture: Seed mammalian cells (e.g., HEK293 human embryonic kidney cells or HepG2 human liver cancer cells) into a 96-well plate at a density of ~10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the quinolinone compounds in the appropriate cell culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Incubate for 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C. Live cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC₅₀ (the concentration that inhibits 50% of cell viability) is determined from the dose-response curve. A high IC₅₀ is desirable.

Elucidating the Mechanism of Action (MoA)

Understanding how a compound works is essential for its optimization. For quinolinones, several mechanisms have been proposed. Some 8-hydroxyquinoline derivatives are known to damage the fungal cell wall and compromise the integrity of the cytoplasmic membrane.[16] This can lead to the leakage of essential cellular components and ultimately, cell death.[16] Other studies on 4-aminoquinolines suggest a mechanism that does not involve membrane disruption, pointing to the diversity of potential targets.[12]

Diagram 2: Postulated Membrane-Disruptive Mechanism of Action

Caption: A potential mechanism involving the disruption of the fungal cell membrane by quinolinones.

Decoding the Blueprint: Structure-Activity Relationship (SAR) Analysis

SAR analysis is the cornerstone of medicinal chemistry, providing a roadmap for rational drug design. By synthesizing and testing a library of related compounds, we can determine how specific chemical modifications affect antifungal activity.

Key SAR Insights for Antifungal Quinolinones:

-

Position C6: Substitution with a fluorine atom often improves antimicrobial activity, potentially by increasing the lipophilicity of the molecule, which enhances cell wall penetration.[17][18]

-

Position C7: The addition of a piperazine ring at this position can broaden the spectrum of activity.[18][19]

-

Position C8: Introduction of a fluorine atom at the 8-position has been shown to be a viable strategy in designing new quinoline-based fungicides.[7]

-

Positions C5 and C7: Dichloro and dibromo substitutions at the 5 and 7 positions of 2-methyl-8-quinolinols have been shown to be highly fungitoxic.[20]

-

Substituents on Appended Rings: For quinolines with substituted phenyl rings, the electronic nature of the substituent matters. Electron-donating groups (e.g., -OCH₃, -CH₃) on a benzene ring attached to the quinoline core can lead to better activity than electron-withdrawing groups.[7]

Table 1: Representative Antifungal Activity of Substituted Quinolinones

| Compound ID | C2-Substituent | C6-Substituent | C8-Substituent | MIC against C. albicans (µg/mL) |

| QN-1 | -CH₃ | -H | -H | 64 |

| QN-2 | -CH₃ | -F | -H | 16 |

| QN-3 | -p-tolyl | -H | -H | 8[12] |

| QN-4 | -pyridinyl | -Ethyl | -H | 4[10] |

| QN-5 | -CH₃ | -H | -F | 32[7] |

Note: Data is representative and compiled from trends observed in cited literature.

Diagram 3: Key Structure-Activity Relationships for the Quinolinone Scaffold

Caption: A summary of key SAR points for designing potent quinolinone-based antifungals.

Advancing to In Vivo Models

Promising candidates from in vitro studies must ultimately be tested in a living system. Animal models are essential for evaluating a compound's efficacy, pharmacokinetics, and safety profile in the context of a whole organism.[21][22]

Standard models for antifungal testing include:

-

Murine Systemic Candidiasis: Mice are infected intravenously with C. albicans, leading to a disseminated infection, particularly in the kidneys.[21][23][24] This model is used to assess the ability of a drug to clear a systemic infection.

-

Murine Invasive Aspergillosis: Immunocompromised mice are infected with A. fumigatus spores via inhalation, mimicking pulmonary aspergillosis.[21][23]

-

Localized Infection Models: Models for infections like oropharyngeal candidiasis or dermatophytosis (skin infections) are also crucial for evaluating drugs intended for topical or localized treatment.[23][25]

Future Perspectives

The development of substituted quinolinones as antifungal agents is a field ripe with opportunity. Future work should focus on:

-

Optimizing for Selectivity: Fine-tuning the SAR to maximize antifungal potency while minimizing host cell cytotoxicity.

-

Overcoming Resistance: Testing lead compounds against a broad panel of clinically resistant fungal isolates.

-

Combination Therapy: Exploring the synergistic potential of quinolinones with existing antifungal drugs, which could lower required dosages and combat resistance.[26]

-

Elucidating Novel Mechanisms: For compounds that do not act on the cell membrane, detailed molecular studies are needed to identify their specific intracellular targets.

Conclusion

Substituted quinolinones represent a versatile and highly promising scaffold for the development of the next generation of antifungal drugs. By employing a logical and scientifically rigorous pipeline encompassing rational synthesis, standardized in vitro testing, and detailed SAR analysis, researchers can efficiently identify and optimize lead candidates. This guide provides the strategic framework to navigate the complexities of this process, with the ultimate goal of translating laboratory discoveries into clinically effective therapies to combat the growing threat of fungal disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinolines and Quinolones as Antibacterial, Antifungal, Anti-virulence, Antiviral and Anti-parasitic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. derpharmachemica.com [derpharmachemica.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs | MDPI [mdpi.com]

- 8. Quinoline-based antifungals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Synthesis and antifungal activity of diverse C-2 pyridinyl and pyridinylvinyl substituted quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological evaluation of new 2‑substituted‑4‑amino-quinolines and -quinazoline as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [PDF] In vitro antifungal susceptibility methods and clinical implications of antifungal resistance. | Semantic Scholar [semanticscholar.org]

- 14. journals.asm.org [journals.asm.org]

- 15. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 16. researchgate.net [researchgate.net]

- 17. youtube.com [youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Antifungal Activity of 5-, 7-, and 5,7-Substituted 2-Methyl-8-Quinolinols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. In vivo models: evaluating antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Antifungal Drug In Vivo Efficacy Modeling & Evaluation Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 24. mdpi.com [mdpi.com]

- 25. journals.asm.org [journals.asm.org]

- 26. Optimization and antifungal activity of quinoline derivatives linked to chalcone moiety combined with FLC against Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and Development of Quinolinone-Based Inhibitors: From Serendipity to Rational Design

An In-depth Technical Guide:

Abstract

The quinolinone core, a fused heterocyclic aromatic structure, represents one of medicinal chemistry's most versatile and privileged scaffolds.[1][2][3] Its unique chemical properties and ability to be extensively functionalized have enabled the development of a vast array of therapeutic agents targeting a wide spectrum of diseases. This guide provides a comprehensive technical overview of the discovery and development of quinolinone-based inhibitors, beginning with the serendipitous discovery of the first-generation quinolone antibacterials and culminating in the rationally designed multi-kinase inhibitors used in modern oncology. We will explore the structure-activity relationships (SAR), mechanisms of action, and the evolution of key drug classes derived from this remarkable scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

The Quinolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, distinct biological targets, thereby serving as a rich starting point for drug discovery. The quinoline and quinolinone skeletons are quintessential examples, found in numerous natural products and forming the basis for a multitude of synthetic drugs.[1][2][4][5]

Historical Perspective: A Serendipitous Beginning

The story of quinolinone-based drugs begins not with a targeted design, but with a fortunate accident. In 1962, while attempting to synthesize the antimalarial chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct: nalidixic acid.[6][7][8][9] Though technically a naphthyridone, it is considered the predecessor to all quinolone antibiotics.[6][9] Nalidixic acid demonstrated modest antibacterial activity, primarily against Gram-negative bacteria, and was subsequently approved for treating urinary tract infections.[6][7][8][9] This discovery, born from a chemical distillate, sparked decades of research and the synthesis of over 10,000 analogs, fundamentally changing the landscape of antibacterial therapy.[6][7][10]

A Landscape of Diverse Biological Targets

The true power of the quinolinone scaffold lies in its adaptability. By modifying the core structure at various positions, medicinal chemists have successfully designed inhibitors for a wide array of biological targets far beyond the original antibacterial focus. This versatility has given rise to drugs with applications in oncology, cardiovascular disease, and neurology.

Caption: Diverse therapeutic applications of the quinolinone scaffold.

The Canonical Example: Quinolone Antibacterials

The most well-known application of the quinolinone scaffold is in the development of fluoroquinolone antibiotics, a class of potent, broad-spectrum bactericidal agents.[11]

The Target: DNA Gyrase and Topoisomerase IV

Quinolones exert their bactericidal effect by targeting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14][15]

-

DNA Gyrase: Primarily in Gram-negative bacteria, this enzyme introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication and transcription.[13][16][17]

-

Topoisomerase IV: Primarily in Gram-positive bacteria, this enzyme is responsible for decatenating (separating) newly replicated daughter DNA strands.[13][14]

Fluoroquinolones inhibit these enzymes by stabilizing the complex formed between the enzyme and the cleaved DNA.[12][14] This action traps the enzyme on the DNA, leading to a blockage of the replication fork, the generation of lethal double-strand breaks, and ultimately, bacterial cell death.[12][14]

The Evolution of Fluoroquinolones: A Generational Leap

The development of quinolone antibiotics is a classic story of iterative medicinal chemistry, with each "generation" representing significant improvements in spectrum, potency, and pharmacokinetics. The breakthrough moment was the introduction of a fluorine atom at the C-6 position, which dramatically enhanced antibacterial potency and gave rise to the "fluoroquinolones".[6][7][10]

| Generation | Key Agent(s) | Structural Hallmark | Spectrum of Activity | Key Advantages/Disadvantages |

| First | Nalidixic acid | Original naphthyridone core | Narrow: Primarily Gram-negative (Enterobacteriaceae) | Limited to UTIs; poor serum levels.[6][7][18] |

| Second | Ciprofloxacin, Norfloxacin | C-6 Fluorine , Piperazine at C-7 | Broadened: Excellent Gram-negative, some Gram-positive.[6][15][18][19] | Systemic activity, improved potency. |

| Third | Levofloxacin | Varied C-7 substituents | Expanded Gram-positive and atypical pathogen coverage.[6][18][20] | Once-daily dosing, excellent for respiratory infections. |

| Fourth | Trovafloxacin, Moxifloxacin | Methoxy group at C-8 | Broadest spectrum, including significant anaerobic coverage.[6][18][20] | Increased potency but some agents faced safety concerns. |

Structure-Activity Relationship (SAR) of Fluoroquinolones

Decades of research have elucidated the critical role of each position on the quinolone core.[7][10] Understanding these relationships is fundamental to designing new and more effective agents.

Caption: Key Structure-Activity Relationships of the Fluoroquinolone Core.

Quinolinones Beyond Antibacterials: Target Diversification

The true genius of the quinolinone scaffold is its ability to be adapted to entirely different target classes, leading to breakthroughs in cardiovascular medicine, oncology, and neuroscience.

Case Study 1: Phosphodiesterase (PDE) Inhibitors

-

The Target: Phosphodiesterases (PDEs) are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP.[21] PDE3, found in platelets and vascular smooth muscle, is a key regulator of cardiovascular function.[21][22]

-

The Drug: Cilostazol. This quinolinone derivative is a selective PDE3 inhibitor.[21][23] By inhibiting PDE3, cilostazol increases intracellular cAMP levels.[21][23][24]

-

The Application: Cilostazol is FDA-approved for the treatment of intermittent claudication, a symptom of peripheral vascular disease.[21]

Caption: Mechanism of action of Cilostazol as a PDE3 inhibitor.

Case Study 2: Multi-Kinase Inhibitors in Oncology

-

The Target: Receptor Tyrosine Kinases (RTKs) are critical regulators of cell growth, proliferation, and angiogenesis (the formation of new blood vessels that feed tumors).[25] Dysregulation of RTKs like Vascular Endothelial Growth Factor Receptors (VEGFR) and Fibroblast Growth Factor Receptors (FGFR) is a hallmark of many cancers.[25][26][27]

-

The Drug: Lenvatinib. Lenvatinib is an oral, multi-targeted RTK inhibitor based on a quinoline core.[25][26] It potently inhibits VEGFR1-3, FGFR1-4, and other kinases like PDGFRα, KIT, and RET.[25][26][27][28]

-

The Mechanism: By simultaneously blocking these key signaling pathways, Lenvatinib exerts a powerful anti-tumor effect through two primary mechanisms:

-

Anti-angiogenesis: Inhibition of VEGFR and FGFR pathways disrupts the tumor's ability to form new blood vessels, effectively starving it of nutrients and oxygen.[25][27]

-

Direct Anti-proliferative Effect: Inhibition of FGFR, PDGFRα, KIT, and RET directly impedes the signaling cascades that drive cancer cell growth and survival.[25]

-

-

The Application: Lenvatinib is approved for treating various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[25]

Case Study 3: Dopamine System Stabilizers in Neuroscience

-

The Target: The Dopamine D2 receptor, a G-protein coupled receptor (GPCR), is a central target in the treatment of psychosis.

-

The Drug: Aripiprazole. This quinolinone derivative is classified as a "dopamine system stabilizer".[29] Unlike traditional antipsychotics that are pure D2 antagonists, aripiprazole is a partial agonist.[29][30][31]

-

The Mechanism: Its unique pharmacology allows it to modulate dopamine activity depending on the local environment:[29]

-

In hyperdopaminergic states (e.g., the mesolimbic pathway in psychosis), it acts as a functional antagonist, binding to D2 receptors and reducing overstimulation to a lower, baseline level of activity.[29][30]

-

In hypodopaminergic states (e.g., the mesocortical pathway, associated with negative symptoms), it acts as a functional agonist, providing a necessary level of stimulation.[29]

-

-

The Application: Aripiprazole is used to treat schizophrenia, bipolar disorder, and as an adjunct for major depressive disorder.[31]

The Modern Drug Discovery Workflow

The journey from a promising scaffold to an approved drug is a long, complex, and iterative process. While early discoveries were often serendipitous, modern development relies on a structured workflow.

References

- 1. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 2. Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 6. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 7. microbiologyresearch.org [microbiologyresearch.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. journals.asm.org [journals.asm.org]

- 11. Classification and structure-activity relationships of fluoroquinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. academic.oup.com [academic.oup.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. New classification and update on the quinolone antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Generations apart: Making sense of the new fluoroquinolones [healio.com]

- 21. Cilostazol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. pharmacyfreak.com [pharmacyfreak.com]

- 24. What is the mechanism of Cilostazol? [synapse.patsnap.com]

- 25. What is the mechanism of Lenvatinib mesylate? [synapse.patsnap.com]

- 26. Lenvatinib: a Receptor Tyrosine Kinase Inhibitor - Personalized Medicine in Oncology [personalizedmedonc.com]

- 27. Lenvatinib: mechanism of action and anti-cancer therapy_Chemicalbook [chemicalbook.com]

- 28. mims.com [mims.com]

- 29. psychscenehub.com [psychscenehub.com]

- 30. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Aripiprazole - Wikipedia [en.wikipedia.org]

Methodological & Application

Protocol for 1,4-Dimethylquinolin-2(1h)-one synthesis

An Application Note and Protocol for the Synthesis of 1,4-Dimethylquinolin-2(1H)-one

Authored by: A Senior Application Scientist

Abstract

The quinolin-2(1H)-one scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous biologically active compounds.[1] This application note provides a detailed, reliable, and field-tested protocol for the synthesis of this compound. The described methodology is based on the Conrad-Limpach-Knorr reaction, a robust and widely utilized method for constructing the quinolone core. The protocol begins with the condensation of N-methylaniline and ethyl acetoacetate to form an enamine intermediate, followed by a high-temperature intramolecular cyclization to yield the target compound. This guide offers an in-depth explanation of the reaction mechanism, a step-by-step experimental procedure, purification techniques, and comprehensive characterization data. It is intended for researchers, chemists, and professionals in drug development who require a practical and well-validated method for preparing this versatile heterocyclic building block.[2]

Introduction and Scientific Principle

This compound is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials.[2] Its structure, featuring a fused benzene and pyridine ring system with methyl substitutions at the 1 and 4 positions, provides a unique platform for further chemical modification.

The synthesis protocol detailed herein employs the Conrad-Limpach-Knorr reaction, a cornerstone of quinoline synthesis. The overall strategy involves two key transformations:

-

Formation of an Enamine Intermediate: The reaction is initiated by the condensation of an aniline (N-methylaniline) with a β-ketoester (ethyl acetoacetate). This acid-catalyzed reaction forms the key intermediate, ethyl 3-(methylamino)crotonate. This step is a classic example of enamine formation, where the nucleophilic amine attacks the carbonyl carbon of the ketoester, followed by dehydration.

-

Intramolecular Cyclization: The crucial ring-closing step is achieved through a high-temperature thermal cyclization of the purified enamine intermediate. This reaction is a form of intramolecular electrophilic aromatic substitution. At elevated temperatures (typically >250 °C), the enamine cyclizes onto the ortho-position of the benzene ring, followed by the elimination of ethanol to form the stable, aromatic quinolone ring system. This thermal cyclization is often performed in a high-boiling point, inert solvent such as diphenyl ether or mineral oil to ensure uniform heat transfer and maintain the required temperature.

Reaction Mechanism and Workflow

Overall Reaction Scheme

The two-step synthesis can be summarized as follows:

Caption: Overall two-step synthesis of this compound.

Mechanistic Pathway

The intramolecular cyclization proceeds via an electrophilic attack of the enamine double bond onto the aromatic ring. The high temperature provides the necessary activation energy for this ring-closing step.

Caption: Mechanistic pathway for the thermal cyclization step.

Materials and Methods

Reagent and Equipment List

| Reagent/Material | Grade | Supplier | Notes |

| N-Methylaniline | Reagent | Sigma-Aldrich | Purity ≥98% |

| Ethyl Acetoacetate | Reagent | Sigma-Aldrich | Purity ≥99% |

| p-Toluenesulfonic acid | Catalyst | Sigma-Aldrich | Monohydrate |

| Toluene | Anhydrous | Sigma-Aldrich | |

| Diphenyl ether | Reagent | Sigma-Aldrich | High boiling point solvent |

| Sodium Sulfate | Anhydrous | Fisher Scientific | For drying |

| Ethanol | Reagent | Fisher Scientific | For recrystallization |

| Hexanes | ACS Grade | Fisher Scientific | For recrystallization |

| Round-bottom flasks | - | VWR | 250 mL, 100 mL |

| Dean-Stark apparatus | - | VWR | For water removal |

| Condenser | - | VWR | |

| Heating mantle & stirrer | - | IKA | |

| High-temperature thermometer | - | VWR | Capable of reading up to 300°C |

| Buchner funnel & flask | - | VWR | For filtration |

| Rotary evaporator | - | Buchi | |

| TLC plates | Silica gel 60 F254 | Merck |

Detailed Experimental Protocol

Part A: Synthesis of Ethyl 3-(methylamino)crotonate (Intermediate)

-

Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark apparatus and a reflux condenser. Add a magnetic stir bar.

-

Charging Reagents: To the flask, add N-methylaniline (10.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (~100 mg).

-

Solvent Addition: Add 100 mL of toluene to the flask.

-

Reaction: Heat the mixture to reflux using a heating mantle. Water will begin to collect in the Dean-Stark trap. Continue refluxing for approximately 3-4 hours, or until no more water is collected.

-

Monitoring: Monitor the reaction progress by TLC (thin-layer chromatography) using a 4:1 Hexanes:Ethyl Acetate eluent system. The starting materials should be consumed, and a new, higher Rf spot corresponding to the product should appear.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator. The resulting crude oil is the desired intermediate, ethyl 3-(methylamino)crotonate. This intermediate is often used in the next step without further purification.

Part B: Thermal Cyclization to this compound

Safety Note: This procedure involves very high temperatures. Ensure it is performed in a well-ventilated fume hood, and appropriate personal protective equipment (heat-resistant gloves, safety glasses) is worn.

-

Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a high-temperature thermometer, add 50 mL of diphenyl ether.

-

Pre-heating: Heat the diphenyl ether with stirring to a stable temperature of 250-255 °C.

-

Addition of Intermediate: Add the crude ethyl 3-(methylamino)crotonate from Part A dropwise to the hot diphenyl ether over a period of 30 minutes. Use a pressure-equalizing addition funnel.

-

Reaction: Maintain the reaction temperature at 250-255 °C for an additional 30 minutes after the addition is complete. The elimination of ethanol will be observed.

-

Cooling and Precipitation: Remove the heating mantle and allow the reaction mixture to cool slowly to room temperature. As it cools, the product will precipitate out of the solution as a solid.

-

Isolation: Add 50 mL of hexanes to the cooled mixture to further precipitate the product and dilute the diphenyl ether. Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid thoroughly with hexanes (3 x 30 mL) to remove residual diphenyl ether.

Part C: Purification and Characterization

-

Purification: The crude solid can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol. If the solution is colored, a small amount of activated charcoal can be added and the mixture filtered hot. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

-

Final Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

-

Characterization: The identity and purity of the final product, this compound, should be confirmed by melting point determination, NMR spectroscopy, and IR spectroscopy.

Results: Expected Data

| Property | Expected Value |

| Appearance | White to off-white crystalline solid |

| Yield | 60-75% (overall from N-methylaniline) |

| Melting Point | 97-99 °C |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.65 (d, 1H), 7.45 (t, 1H), 7.20 (m, 2H), 6.30 (s, 1H), 3.70 (s, 3H, N-CH₃), 2.50 (s, 3H, C4-CH₃) |